Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester
Description
Structure and Key Features:
This compound is a carbamate derivative featuring a stereospecific (2S)-configured pentyl chain. Critical substituents include:
- A methylsulfonyloxy (mesyloxy) group at the fifth carbon, acting as a polar leaving group or reactive site for nucleophilic substitution.
- A tert-butyloxycarbonyl (Boc) protecting group on the carbamate nitrogen, enhancing stability during synthetic processes .
Synthesis:
The mesyloxy group is likely introduced via sulfonylation of a hydroxylated precursor (e.g., using methanesulfonyl chloride under basic conditions). The Boc group is typically added early in the synthesis to protect the amine functionality .
Properties
Molecular Formula |
C17H26BrNO5S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(4S)-4-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl] methanesulfonate |
InChI |
InChI=1S/C17H26BrNO5S/c1-17(2,3)24-16(20)19-12-14(6-5-11-23-25(4,21)22)13-7-9-15(18)10-8-13/h7-10,14H,5-6,11-12H2,1-4H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
AGOBWZPTRJTKLS-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CCCOS(=O)(=O)C)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCCOS(=O)(=O)C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Introduction of the pentyl chain: The bromophenyl intermediate is then reacted with a pentyl chain containing a methylsulfonyl group.
Formation of the carbamate ester: The final step involves the reaction of the intermediate with tert-butyl carbamate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include brominating agents, sulfonylating agents, and carbamating agents .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The carbamate ester group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Sulfone derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The methylsulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively reach its molecular targets .
Comparison with Similar Compounds
Physicochemical Properties :
- LogP : Estimated >7 (high lipophilicity due to bromophenyl and Boc groups) .
- Molecular Weight : ~420–450 g/mol (exact value depends on substituent contributions).
- Stability : Boc protection confers resistance to basic conditions but is cleavable under strong acids (e.g., trifluoroacetic acid) .
Carbamic acid, N-[6-[(methylsulfonyl)oxy]hexyl]-, 1,1-dimethylethyl ester
- Structural Difference : Hexyl chain vs. pentyl chain in the target compound.
- Impact :
- Synthetic Utility : Both compounds serve as intermediates for introducing mesyloxy groups, but the hexyl variant may be preferred for extended linker applications .
Carbamic acid, [(1R)-1-(4-bromophenyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester (CAS 849178-85-4)
- Structural Differences :
- Shorter ethyl chain with a hydroxyl group instead of mesyloxy.
- (1R) stereochemistry vs. (2S) in the target compound.
- Impact :
- Applications : More suited for hydroxyl-directed reactions (e.g., glycosylation) rather than nucleophilic substitutions .
Edoxaban Intermediate: Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
- Structural Differences: Cyclohexyl ring with dimethylaminocarbonyl group vs. linear pentyl chain.
- Dimethylaminocarbonyl introduces hydrogen-bonding capability absent in the target compound .
- Biological Relevance : Used in anticoagulant synthesis, highlighting the mesyloxy group’s role as a leaving group in prodrug activation .
Carbamic acid, N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Structural Differences: Multiple aromatic groups (diphenyl, dibenzylamino) and hydroxy substituents.
- Impact :
- Higher logP (~7.39) due to aromatic stacking, comparable to the target compound.
- Hydroxy and benzyl groups enable diverse functionalization (e.g., phosphorylation) but complicate synthetic routes .
Biological Activity
Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : C17H26BrNO5S
- Molecular Weight : 436.36 g/mol
- Boiling Point : Approximately 565.0 ± 50.0 °C (predicted)
- Density : 1.332 ± 0.06 g/cm³ (predicted)
- CAS Number : 1476776-66-5
Structural Features
The unique structural components of this compound include:
- A bromophenyl group , which is known for its influence on biological activity.
- A methylsulfonyl ether , which may enhance solubility and interaction with biological targets.
Mechanisms of Biological Activity
Carbamic acid derivatives are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The following mechanisms are particularly relevant:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Binding : Its structural features suggest potential interactions with specific receptors, which could modulate signaling pathways critical for various physiological processes.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also possess antimicrobial effects.
Case Studies and Experimental Data
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester:
- Antibacterial Studies : Research indicates that compounds with bromophenyl groups exhibit enhanced antibacterial properties compared to their non-brominated analogs. For example, a study on thiosemicarbazide derivatives demonstrated increased antibacterial activity due to electron density alterations caused by bromine substitution .
- Inhibition of Histone Deacetylases (HDAC) : Some carbamic acid derivatives have been identified as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .
Comparative Analysis with Related Compounds
A comparison of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester with other similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbamic acid, [(1R)-2-(4-bromophenyl)] | Contains bromophenyl group | Anticancer activity |
| Methylcarbamate | Simpler carbamate structure | Pesticidal activity |
| Carbamic acid, 4-bromophenyl-, ethyl ester | Similar bromophenyl structure | Antimicrobial effects |
Q & A
Q. Q1. What are the recommended synthetic routes for introducing the methylsulfonyloxy group in this carbamate compound?
Methodological Answer: The methylsulfonyloxy (mesyloxy) group is typically introduced via sulfonation of a hydroxyl intermediate. A two-step approach is common:
Hydroxylation : Install a hydroxyl group at the pentyl chain’s fifth position using epoxidation or dihydroxylation, followed by regioselective protection .
Sulfonation : React the hydroxyl intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Q. Q2. How can the stereochemical integrity of the (2S)-configured bromophenyl group be preserved during synthesis?
Methodological Answer:
Q. Q3. What analytical techniques are most effective for confirming the compound’s structure and purity?
Methodological Answer:
- NMR : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH), bromophenyl aromatic signals (δ 7.3–7.6 ppm), and mesyloxy group (δ 3.0 ppm for CHSO) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated for CHBrNOS: ~478.08 g/mol) .
Advanced Research Questions
Q. Q4. How does the methylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The mesyloxy group acts as a leaving group, enabling SN reactions. Key factors:
- Steric Hindrance : The pentyl chain’s flexibility may reduce steric hindrance, favoring substitution at the 5-position.
- Leaving Group Ability : Compare kinetics with tosylates or triflates using Hammett plots; mesylates are moderate leaving groups (σ ~0.72) .
- Experimental Design : React with nucleophiles (e.g., NaN, KCN) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor via TLC or F NMR if fluorinated nucleophiles are used .
Q. Q5. What are the hydrolytic stability profiles of this carbamate under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C.
- Acidic Conditions : Rapid hydrolysis of the tert-butyl ester (half-life <1 hr at pH 1.2) .
- Neutral Conditions : Stable for >24 hrs (tert-butyl group resists hydrolysis) .
- Analytical Tools : Use LC-MS to detect degradation products (e.g., free carbamic acid, 4-bromophenylpentanol) .
Q. Q6. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with serine hydrolases (common carbamate targets). Focus on the bromophenyl moiety’s hydrophobic interactions and the mesyloxy group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. Q7. How should researchers resolve discrepancies in reported synthetic yields for similar carbamates?
Methodological Answer:
- Variable Identification : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, yields drop if triethylamine is not freshly distilled (traces of water deactivate MsCl) .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, equivalents of MsCl). A recent study achieved 85% yield at 0°C vs. 60% at 25°C .
Q. Q8. Why do some studies report conflicting biological activity data for carbamates with similar substituents?
Methodological Answer:
- Structural Nuances : The 4-bromophenyl group’s electron-withdrawing effect may alter target binding vs. chlorophenyl analogs (see PubChem data for methyl N-(4-chlorophenyl)carbamate, CID 12963032) .
- Assay Variability : Standardize bioactivity assays (e.g., IC measurements) using positive controls (e.g., rivastigmine for acetylcholinesterase inhibition) .
Stability and Degradation Pathways
Q. Q9. What are the dominant degradation pathways under UV light exposure?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV-A (365 nm) and monitor via HPLC.
- Primary Degradants : Bromophenyl radical formation (detected via EPR) and tert-butyl ester cleavage .
- Preventive Measures : Store in amber glass vials under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
